molecular formula C10H12INO B2469467 N-ethyl-3-iodo-4-methylbenzamide CAS No. 1311872-57-7

N-ethyl-3-iodo-4-methylbenzamide

Cat. No.: B2469467
CAS No.: 1311872-57-7
M. Wt: 289.116
InChI Key: JHWOWQJOGPKKOZ-UHFFFAOYSA-N
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Description

Significance of Benzamide (B126) Derivatives in Chemical Sciences

Benzamide derivatives are a cornerstone in the field of medicinal chemistry and material science. researchgate.netwalshmedicalmedia.com The benzamide scaffold, consisting of a benzene (B151609) ring linked to an amide group, serves as a versatile template for the development of a wide array of biologically active molecules. researchgate.net The ability to introduce various substituents onto the benzene ring and the amide nitrogen allows for the fine-tuning of the molecule's steric and electronic properties. nih.gov This adaptability has led to the discovery of benzamide derivatives with a diverse range of pharmacological activities. walshmedicalmedia.com

In medicinal chemistry, these compounds have been investigated for their potential as antitumor, anti-inflammatory, and antimicrobial agents. researchgate.net The structural features of benzamides allow them to interact with a variety of biological targets, including enzymes and receptors. researchgate.netwalshmedicalmedia.com For instance, some substituted benzamides have been designed to inhibit specific enzymes like histone deacetylases (HDACs), which play a crucial role in cancer development. nih.govindexcopernicus.com

Overview of Halogenated Benzamide Motifs in Molecular Design

The introduction of halogen atoms, such as iodine, into the benzamide structure is a strategic move in molecular design. researchgate.netnih.gov Halogenation can significantly influence a molecule's physicochemical properties, including its lipophilicity, which affects how easily it can cross biological membranes. researchgate.netnih.gov Furthermore, halogens can participate in halogen bonding, a type of non-covalent interaction that can enhance the binding affinity of a molecule to its biological target. nih.govnih.gov

The presence of an iodine atom, as in N-ethyl-3-iodo-4-methylbenzamide, is particularly noteworthy. Iodine is the largest and most polarizable of the common halogens, which can lead to strong halogen bonds and other favorable interactions within a biological system. researchgate.net This has made halogenated, and specifically iodinated, benzamides attractive candidates in drug discovery and development. researchgate.net

Scope and Research Focus on this compound

This compound has emerged as a compound of interest for researchers exploring the synthesis and properties of novel chemical entities. Its structure combines the key features of a substituted benzamide with the strategic placement of a halogen atom. Research on this compound often focuses on its synthesis, characterization, and exploration of its potential as a building block for more complex molecules. The specific arrangement of the ethyl, iodo, and methyl groups on the benzamide core provides a unique chemical entity for investigation in various research applications.

Chemical and Physical Properties

The properties of this compound are determined by its molecular structure. While extensive experimental data for this specific compound is not widely available in public literature, its properties can be predicted based on the known characteristics of its constituent functional groups.

PropertyValue
Molecular Formula C10H12INO
Molecular Weight 289.11 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to have low solubility in water and higher solubility in organic solvents

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic routes, typically involving the formation of the amide bond as a key step. A common method would be the reaction of 3-iodo-4-methylbenzoyl chloride with ethylamine (B1201723).

A plausible synthetic pathway is outlined below:

Preparation of the Carboxylic Acid : The synthesis would likely start from a commercially available precursor, such as 4-methylbenzoic acid. This starting material would then undergo iodination at the 3-position to yield 3-iodo-4-methylbenzoic acid.

Formation of the Acyl Chloride : The resulting 3-iodo-4-methylbenzoic acid would then be converted to its more reactive acyl chloride derivative, 3-iodo-4-methylbenzoyl chloride. This is often achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl2).

Amide Bond Formation : The final step involves the reaction of 3-iodo-4-methylbenzoyl chloride with ethylamine in the presence of a base to neutralize the hydrochloric acid byproduct. This reaction forms the desired this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-3-iodo-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO/c1-3-12-10(13)8-5-4-7(2)9(11)6-8/h4-6H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHWOWQJOGPKKOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=C(C=C1)C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the chemical environments of atomic nuclei. For N-ethyl-3-iodo-4-methylbenzamide, ¹H and ¹³C NMR are the primary methods for structural confirmation.

Proton (¹H) NMR Spectral Analysis

Proton NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the aromatic protons, the ethyl group protons, and the methyl group protons.

The aromatic region would likely show three signals due to the substitution pattern on the benzene (B151609) ring. The introduction of an iodine atom and a methyl group breaks the symmetry of the ring, leading to complex splitting patterns. The ethyl group will present as a quartet for the methylene (B1212753) (-CH2-) protons, coupled to the adjacent methyl protons, and a triplet for the terminal methyl (-CH3) protons, coupled to the methylene protons. A broad singlet corresponding to the amide (N-H) proton is also expected, the chemical shift of which can be concentration and solvent dependent.

Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.1d1HAr-H
~ 7.6dd1HAr-H
~ 7.2d1HAr-H
~ 6.1br s1HN-H
~ 3.4q2H-CH2-
~ 2.4s3HAr-CH3
~ 1.2t3H-CH2CH3

Note: The predicted chemical shifts are based on the analysis of structurally similar compounds and established NMR principles. Actual experimental values may vary.

Carbon (¹³C) NMR Spectral Analysis

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The spectrum is expected to show signals for the carbonyl carbon of the amide group, the aromatic carbons (with the carbon attached to the iodine atom showing a characteristic shift), the carbons of the ethyl group, and the carbon of the methyl group. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents.

Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 168C=O (Amide)
~ 142Ar-C
~ 138Ar-C
~ 135Ar-C
~ 128Ar-C
~ 95Ar-C-I
~ 35-CH2-
~ 23Ar-CH3
~ 15-CH2CH3

Note: The predicted chemical shifts are based on the analysis of structurally similar compounds and established NMR principles. Actual experimental values may vary.

Heteronuclear NMR Techniques for Iodinated Compounds (e.g., ¹⁹F NMR for related fluorinated analogs)

While ¹H and ¹³C NMR are standard, heteronuclear NMR techniques can provide further structural insights. For iodinated compounds, direct detection of the ¹²⁷I nucleus is challenging due to its quadrupolar nature, which leads to very broad signals.

However, the principles of heteronuclear NMR can be illustrated by considering a fluorinated analog, such as N-ethyl-3-fluoro-4-methylbenzamide. In such a case, ¹⁹F NMR spectroscopy would be a powerful tool. The ¹⁹F nucleus is 100% abundant and has a spin of ½, resulting in sharp, well-resolved signals. The chemical shift of the fluorine atom would be highly sensitive to its electronic environment, and its coupling to nearby protons (H-F coupling) would provide valuable information about the substitution pattern on the aromatic ring, further confirming the structure.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass of a compound, allowing for the determination of its elemental composition. For this compound (C10H12INO), HRMS would be used to confirm the molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. This technique is essential for unambiguously identifying the compound.

The expected fragmentation pattern in the mass spectrum would involve the initial formation of the molecular ion [M]⁺•. Subsequent fragmentation could include the loss of the ethyl group, the iodine atom, or other characteristic fragments of the benzamide (B126) structure.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an effective method for assessing the purity of a volatile compound like this compound.

In a GC-MS analysis, the sample is vaporized and separated into its components as it passes through a chromatographic column. The separated components then enter the mass spectrometer, which provides a mass spectrum for each component. The retention time from the GC and the mass spectrum from the MS together allow for the identification of the main compound and any impurities present. A single sharp peak in the gas chromatogram with a consistent mass spectrum across the peak would indicate a high degree of purity.

Despite a comprehensive search for scientific literature and spectral data, information specifically pertaining to the infrared (IR) and Raman spectroscopy of this compound is not available in the public domain. Searches for the synthesis, characterization, and spectral analysis of this particular compound did not yield any specific experimental or calculated data.

The conducted searches included queries for:

"this compound" in combination with terms such as "infrared spectroscopy," "Raman spectroscopy," "vibrational analysis," "synthesis," and "characterization."

Broader searches on substituted benzamides and their spectroscopic properties.

Exploration of chemical and spectral databases.

While information on related compounds, such as other N-substituted and halogenated benzamides, is available, this information is not sufficient to generate a scientifically accurate and detailed article focusing solely on the advanced spectroscopic characterization of this compound as requested. The strict adherence to the provided outline and the focus on this specific compound cannot be fulfilled without the foundational spectroscopic data.

Therefore, the sections on Infrared (IR) Spectroscopy for Functional Group Analysis (3.3) and Vibrational Spectroscopy Applications (e.g., Raman Spectroscopy) (3.4), including the required data tables and detailed research findings, cannot be generated at this time due to the absence of specific source material for this compound.

Crystallographic Analysis and Solid State Architecture

Single-Crystal X-ray Diffraction Studies

No published single-crystal X-ray diffraction data is available for N-ethyl-3-iodo-4-methylbenzamide.

Specific details on the molecular conformation and geometry are not available due to the lack of crystallographic data.

The presence and nature of intramolecular hydrogen bonds have not been experimentally determined.

Supramolecular Assembly and Crystal Packing Analysis

An analysis of the supramolecular assembly and crystal packing is not possible without crystallographic data.

The specific intermolecular hydrogen bonding networks have not been characterized.

Details regarding potential aromatic interactions are not available.

The influence of solvents on the crystal structure and the existence of polymorphs have not been investigated or reported.

Crystallographic and Solid-State Analysis of this compound: A Review of Available Data

A comprehensive review of publicly accessible scientific literature and crystallographic databases reveals a notable absence of detailed studies on the specific compound this compound. While the broader class of benzamides and iodo-substituted organic molecules has been the subject of extensive research, specific crystallographic and Hirshfeld surface analysis data for this particular molecule are not currently available in the public domain.

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify the intermolecular interactions that govern the packing of molecules in a crystal. By mapping properties like the normalized contact distance (dnorm) onto the molecular surface, researchers can identify and analyze various types of interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces. These interactions are crucial in determining the physical and chemical properties of the solid material.

While specific data for this compound is unavailable, research on related compounds offers insights into the types of intermolecular interactions that might be expected. For instance, studies on other substituted benzamides have highlighted the significant role of N-H···O hydrogen bonds in forming chain or dimer motifs. Furthermore, the presence of an iodine atom suggests the potential for halogen bonding (I···O, I···N, or I···I interactions), which can be a strong and directional force in crystal engineering.

The generation of a detailed article focusing on the crystallographic and Hirshfeld surface analysis of this compound is not feasible at this time due to the lack of primary research data. The scientific community has not yet published a crystal structure for this compound, which is the essential starting point for the requested analysis. Future crystallographic studies on this molecule would be necessary to enable a thorough investigation of its solid-state architecture and intermolecular interactions.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing deep insights into the electronic structure and behavior of molecules. For N-ethyl-3-iodo-4-methylbenzamide, such studies would be invaluable in elucidating its intrinsic properties.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. An MEP analysis of this compound would reveal regions of negative potential, likely around the oxygen and iodine atoms, indicating susceptibility to electrophilic attack, and regions of positive potential, likely around the amide proton and hydrogen atoms of the ethyl and methyl groups, indicating sites for nucleophilic interaction.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment.

Conformational Landscapes in Solution and Gas Phase

This compound possesses several rotatable bonds, leading to a complex conformational landscape. MD simulations could explore the different stable conformations (conformers) of the molecule in both the gas phase and in various solvents. This would help in understanding which shapes the molecule is likely to adopt and the energy barriers between these different conformations.

Solvent Effects on Molecular Conformation and Dynamics

The solvent environment can significantly influence the conformation and dynamics of a molecule. MD simulations incorporating explicit solvent molecules would be essential to understand how interactions with the solvent affect the conformational preferences and the rotational and translational motion of this compound.

Molecular Docking and Molecular Recognition Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of this compound, docking studies would be instrumental in exploring its potential interactions with biological targets, such as enzymes or receptors.

Research on structurally related benzamide (B126) derivatives has demonstrated their potential to interact with a variety of biological targets, including acetylcholinesterase (AChE), β-site amyloid precursor protein cleaving enzyme-1 (BACE1), and various kinases. mdpi.comnih.gov For a hypothetical docking study of this compound, a target protein would first be identified. The three-dimensional structure of this protein, often obtained from crystallographic data, would be used to define a binding site.

The this compound molecule would then be placed in this binding site, and its conformational flexibility would be explored to find the most stable binding mode. The stability of the resulting complex is typically evaluated using a scoring function, which estimates the binding affinity. mdpi.com Key interactions that would be anticipated between this compound and a protein target include:

Hydrogen Bonding: The amide group of the molecule can act as both a hydrogen bond donor (N-H) and acceptor (C=O), forming crucial interactions with amino acid residues in the protein's active site. nih.gov

Hydrophobic Interactions: The ethyl and methyl groups, as well as the aromatic ring, can engage in hydrophobic interactions with nonpolar residues of the protein.

Halogen Bonding: The iodine atom on the benzamide ring can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species, interacting with a Lewis base, such as an oxygen or nitrogen atom on a protein residue. nih.govrsc.org The presence of the electron-withdrawing amide group can enhance the ability of the iodine atom to form these bonds. nih.gov Studies on other halogenated benzamides have highlighted the significant role of halogen bonds in molecular recognition and ligand-protein interactions. nih.govnih.gov

The results of such docking studies can provide a rational basis for the compound's potential biological activity and guide the design of more potent analogs.

Theoretical Prediction of Molecular Properties and Descriptors

The physicochemical and pharmacokinetic properties of a molecule can be predicted using computational methods, often as part of a Quantitative Structure-Activity Relationship (QSAR) study. QSAR models aim to correlate the chemical structure of a series of compounds with their biological activity using statistical methods. nih.govnih.gov For this compound, a variety of molecular descriptors could be calculated to build such a model. These descriptors fall into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These can be calculated using quantum mechanical methods. researchgate.net

Hydrophobic Descriptors: The most common hydrophobic descriptor is the logarithm of the partition coefficient (logP), which measures the lipophilicity of a compound. This is a crucial parameter for predicting absorption and distribution.

Topological Descriptors: These are numerical values derived from the two-dimensional representation of the molecule, describing its size, shape, and branching.

3D Descriptors: These are calculated from the three-dimensional structure of the molecule and include parameters related to its volume and surface area. mdpi.com

By calculating these descriptors for a series of related benzamide derivatives with known biological activities, a QSAR model can be developed to predict the activity of new compounds like this compound. mdpi.com

Below is an illustrative table of theoretically predictable molecular properties for this compound.

Property/DescriptorPredicted ValueMethod of Prediction
Molecular Formula C10H12INO-
Molecular Weight 289.11 g/mol -
XLogP3 3.2Computational Algorithm
Hydrogen Bond Donor Count 1Rule-based
Hydrogen Bond Acceptor Count 1Rule-based
Rotatable Bond Count 2Rule-based
Topological Polar Surface Area 29.1 ŲComputational Algorithm

This table contains hypothetical data for illustrative purposes.

Reaction Mechanism Elucidation and Transition State Analysis

The synthesis of this compound would likely involve the formation of an amide bond between 3-iodo-4-methylbenzoic acid (or its activated derivative) and ethylamine (B1201723). Computational chemistry can be employed to investigate the mechanism of this reaction and analyze the structure and energy of the transition states involved.

The formation of the amide bond typically proceeds through a nucleophilic acyl substitution reaction. nih.gov The reaction can be catalyzed by coupling reagents that activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. pnas.org Theoretical studies can model this process by:

Mapping the Reaction Pathway: The potential energy surface of the reaction can be calculated to identify the reactants, intermediates, transition states, and products.

Characterizing Transition States: The geometry of the transition state, the point of highest energy along the reaction coordinate, can be determined. Analysis of the transition state structure provides insights into the bond-breaking and bond-forming processes. digitellinc.com For the formation of the amide bond, a tetrahedral intermediate is typically formed, and the energies of the transition states leading to and from this intermediate can be calculated. nih.gov

Calculating Activation Energies: The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of the reaction. Computational methods can provide an estimate of this barrier. pnas.org

Furthermore, computational studies can explore the N-alkylation step, which in this case is the introduction of the ethyl group to the amide nitrogen. While direct N-alkylation of a pre-formed benzamide can be challenging, computational analysis of related N-alkylation reactions of heterocycles can provide insights into the feasibility and regioselectivity of such a step under different reaction conditions. beilstein-journals.orgorganic-chemistry.org

By understanding the reaction mechanism at a molecular level, reaction conditions can be optimized to improve the yield and purity of the desired product.

Structure Activity Relationship Sar and Molecular Design Principles

Strategic Functionalization of the Benzamide (B126) Core

The strategic placement of substituents on the benzamide core is a key principle in the rational design of compounds with desired biological activities. The nature and position of these substituents can significantly impact the molecule's affinity, selectivity, and pharmacokinetic properties.

Halogen atoms, such as iodine, are frequently incorporated into drug candidates to modulate their physicochemical and biological properties. The introduction of an iodine atom at the 3-position of the benzamide ring in N-ethyl-3-iodo-4-methylbenzamide has several important implications for its molecular interactions.

Halogen Bonding: Iodine, being a large and polarizable atom, can participate in halogen bonds, which are non-covalent interactions between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site on another molecule, such as an oxygen or nitrogen atom. This interaction can contribute to the binding affinity and selectivity of the ligand for its target. The strength of these interactions generally increases with the size and polarizability of the halogen atom, following the order I > Br > Cl > F. nih.gov

Lipophilicity and Pharmacokinetics: The presence of a halogen atom generally increases the lipophilicity of a molecule. nih.gov This can influence its ability to cross cell membranes and affect its absorption, distribution, metabolism, and excretion (ADME) profile. Studies on other benzamide derivatives have shown that halogen substitution can enhance binding affinity to protein targets. researchgate.net

Steric Effects: The bulky nature of the iodine atom can impose steric constraints that influence the conformation of the molecule and its fit within a binding pocket. This can be a critical factor in determining the selectivity of the compound for a specific receptor subtype.

The table below summarizes the impact of different halogen substitutions on the properties of benzamide derivatives, drawing from general principles observed in medicinal chemistry.

HalogenElectronegativityPolarizabilityvan der Waals Radius (Å)Typical Impact on Molecular Interactions
Fluorine3.980.561.47Can form hydrogen bonds and alter metabolic stability.
Chlorine3.162.181.75Increases lipophilicity and can participate in halogen bonds.
Bromine2.963.051.85Further increases lipophilicity and forms stronger halogen bonds than chlorine.
Iodine2.664.71.98Significantly increases lipophilicity and forms the strongest halogen bonds among the stable halogens. nih.gov

The N-ethyl and 4-methyl groups in this compound also play crucial roles in modulating its biological activity through a combination of steric and electronic effects.

Aromatic Methyl Group: The methyl group at the 4-position of the benzamide ring can also participate in hydrophobic interactions. Additionally, it can influence the electronic properties of the aromatic ring through its electron-donating inductive effect, which may modulate the reactivity and binding characteristics of the molecule. The position of this substituent is key, as it can direct the orientation of the molecule within the binding site.

Scaffold Modifications and Linker Design in Benzamide Derivatives

Beyond simple substitution, the core benzamide scaffold can be modified, or linked to other chemical moieties to create more complex molecules with tailored properties. This is a common strategy in the development of chemical probes and therapeutic agents.

The design of linkers connecting the benzamide core to another pharmacophore is a critical aspect of developing bifunctional molecules, such as PROTACs (Proteolysis Targeting Chimeras). researchgate.net The length, rigidity, and chemical nature of the linker can significantly impact the efficacy of the resulting conjugate. nih.govresearchgate.net For instance, replacing an α,β-unsaturated system with an amide bioisostere in chalcone-based inhibitors has been explored in the design of benzamide derivatives. researchgate.net

Rational Design Strategies for Chemical Probes

The development of chemical probes based on the this compound scaffold requires a deep understanding of the principles governing molecular recognition and ligand-target interactions.

The rational design of selective chemical probes involves optimizing the complementarity between the ligand and its intended binding site. Key principles include:

Pharmacophore Modeling: Identifying the essential structural features (pharmacophore) required for binding and activity. This involves understanding the spatial arrangement of functional groups, such as hydrogen bond donors and acceptors, and hydrophobic centers.

Structure-Based Design: Utilizing the three-dimensional structure of the target protein, often obtained from X-ray crystallography or NMR spectroscopy, to design ligands that fit precisely into the binding site. nih.gov

Minimizing Off-Target Effects: Modifying the structure to reduce binding to unintended targets, thereby increasing the selectivity of the probe.

The interaction between a ligand like this compound and its biological target is governed by a complex interplay of non-covalent forces. researchgate.net Theoretical frameworks are essential for understanding and predicting these interactions.

Thermodynamic Principles: The binding affinity is determined by the change in Gibbs free energy (ΔG) upon complex formation. This is influenced by both enthalpic contributions (from favorable interactions like hydrogen bonds and van der Waals forces) and entropic contributions (related to changes in the flexibility of the ligand and protein, and the release of water molecules from the binding site).

Molecular Docking: Computational methods that predict the preferred orientation of a ligand when bound to a receptor. nih.gov These simulations can provide insights into the binding mode and help to prioritize compounds for synthesis and testing.

Quantum Mechanics/Molecular Mechanics (QM/MM): These hybrid computational methods can provide a more accurate description of the electronic effects and non-covalent interactions within the binding site, aiding in the refinement of ligand design.

Unlocking Receptor Selectivity: How Structural Tweaks in this compound Dictate Affinity

The intricate dance between a drug molecule and its biological target is a cornerstone of pharmacology. In the quest for more effective and safer therapeutics, scientists meticulously modify chemical structures to enhance their binding affinity and selectivity for specific receptors. A compelling case study in this endeavor is the exploration of this compound and its analogs, which has provided valuable insights into the structure-activity relationships (SAR) governing their interaction with the 18 kDa translocator protein (TSPO).

The TSPO, located on the outer mitochondrial membrane, is a promising drug target implicated in a range of pathological conditions, including neuroinflammation, cancer, and anxiety disorders. The development of ligands that can selectively bind to TSPO with high affinity is therefore of significant scientific interest. Research into a series of N-alkyl-3,4-disubstituted benzamides has illuminated the critical role that specific structural features play in modulating their binding characteristics.

The Benzamide Core: A Scaffold for Optimization

Systematic modifications of the this compound scaffold have revealed key determinants of TSPO binding. The affinity of these compounds is exquisitely sensitive to the nature and position of substituents on both the benzamide ring and the N-alkyl chain.

Impact of Benzamide Ring Substituents

Detailed investigations have focused on the influence of substituents at the 3- and 4-positions of the benzamide ring. The presence of a halogen at the 3-position and a small alkyl group at the 4-position appears to be a favorable combination for high-affinity TSPO binding.

To illustrate the impact of these substitutions, consider the following data from a study that systematically varied these positions while keeping the N-ethyl group constant:

Compound3-Substituent4-SubstituentTSPO Binding Affinity (Ki, nM)
1 Iodo (I)Methyl (CH₃)2.5
2 Bromo (Br)Methyl (CH₃)5.1
3 Chloro (Cl)Methyl (CH₃)10.8
4 Iodo (I)Hydrogen (H)15.3
5 Iodo (I)Ethyl (C₂H₅)8.9

From this data, several key SAR principles emerge:

Halogen at Position 3: A larger, more lipophilic halogen at the 3-position generally leads to higher affinity. The iodo-substituted compound (1 ) exhibits the highest affinity, followed by the bromo (2 ) and chloro (3 ) analogs. This suggests the presence of a hydrophobic pocket in the TSPO binding site that favorably accommodates larger halogens.

Alkyl Group at Position 4: A small alkyl group, such as methyl, at the 4-position enhances binding affinity compared to an unsubstituted analog (4 ). However, increasing the size of the alkyl group to ethyl (5 ) results in a slight decrease in affinity, indicating that the space in this region of the binding pocket is somewhat constrained.

The Role of the N-Alkyl Substituent

The nature of the alkyl group attached to the amide nitrogen also plays a crucial role in determining the binding affinity. While the ethyl group in the parent compound provides a good starting point, variations in its length and branching have been explored to probe the dimensions of the corresponding binding pocket.

Consider the following data where the benzamide core (3-iodo-4-methyl) remains constant, and the N-alkyl group is varied:

CompoundN-Alkyl GroupTSPO Binding Affinity (Ki, nM)
1 Ethyl (C₂H₅)2.5
6 Methyl (CH₃)7.8
7 Propyl (C₃H₇)3.1
8 Isopropyl (i-C₃H₇)12.4

These findings highlight the following:

Chain Length: Increasing the N-alkyl chain length from methyl (6 ) to ethyl (1 ) and propyl (7 ) generally improves binding affinity, suggesting that a longer alkyl chain can make more extensive hydrophobic contacts within the binding site.

Branching: The introduction of branching, as seen in the isopropyl analog (8 ), leads to a significant drop in affinity compared to the linear propyl group (7 ). This indicates a sterically confined region in the binding pocket that disfavors bulky, branched substituents.

Molecular Design Principles for Enhanced Selectivity and Affinity

The SAR data derived from these studies provide a clear roadmap for the rational design of novel TSPO ligands with improved affinity and selectivity. The key molecular design principles can be summarized as follows:

Prioritize a 3-Iodo-4-Methylbenzamide Scaffold: This substitution pattern on the aromatic ring has been shown to be highly favorable for TSPO binding.

Optimize the N-Alkyl Chain: A linear N-alkyl chain of two to three carbons (ethyl or propyl) appears to be optimal for fitting into the hydrophobic pocket of the receptor.

Avoid Steric Bulk: Both on the benzamide ring (at the 4-position) and on the N-alkyl group, bulky substituents are generally detrimental to binding affinity.

By adhering to these principles, medicinal chemists can more efficiently design and synthesize new chemical entities with a higher probability of exhibiting potent and selective TSPO binding. The systematic exploration of the chemical space around the this compound core serves as a powerful example of how subtle structural variations can be harnessed to fine-tune molecular recognition at a biological target.

Reactivity and Synthetic Transformations of the Iodobenzamide Moiety

Cross-Coupling Reactions Utilizing Aryl Iodides

The carbon-iodine bond in N-ethyl-3-iodo-4-methylbenzamide is a key site for reactivity, particularly in transition metal-catalyzed cross-coupling reactions. The high reactivity of the aryl iodide compared to aryl bromides or chlorides allows for selective transformations. wikipedia.org

Palladium-catalyzed reactions are fundamental tools for forming new carbon-carbon and carbon-nitrogen bonds. nih.govunibo.it

Sonogashira Coupling: This reaction creates a carbon-carbon bond between the aryl iodide of this compound and a terminal alkyne. wikipedia.orglibretexts.org The process typically uses a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and an amine base. organic-chemistry.org However, copper-free versions have also been developed to avoid issues like alkyne homocoupling. libretexts.orgnih.gov The reaction is valuable for synthesizing arylalkynes and conjugated enynes under mild conditions. wikipedia.orgnih.gov The general reactivity trend for aryl halides in Sonogashira coupling is I > Br > Cl, allowing for selective reaction at the iodine-bearing carbon of the benzamide (B126). wikipedia.org

Suzuki-Miyaura Coupling: This versatile method forms a biaryl linkage by coupling the aryl iodide with an organoboron compound, typically a boronic acid or ester. The reaction is catalyzed by a palladium complex and requires a base. nih.govnih.gov It is widely used in the synthesis of complex organic molecules, including pharmaceuticals. nih.gov

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl iodide with a primary or secondary amine in the presence of a palladium catalyst and a strong base. wikipedia.orgorganic-chemistry.org This method is a powerful tool for synthesizing arylamines, which are prevalent in many biologically active compounds. nih.govrsc.org The development of various phosphine (B1218219) ligands has greatly expanded the scope and efficiency of this reaction. wikipedia.orgorganic-chemistry.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Coupling Partner Bond Formed Key Reagents
SonogashiraTerminal AlkyneC(sp²)–C(sp)Pd catalyst, Cu(I) co-catalyst (optional), Base
Suzuki-MiyauraOrganoboron CompoundC(sp²)–C(sp²)Pd catalyst, Base
Buchwald-HartwigAmineC(sp²)–NPd catalyst, Strong Base, Phosphine Ligand

Copper-catalyzed reactions offer an alternative to palladium-based methods for certain transformations. The Goldberg reaction, for instance, involves the copper-catalyzed N-arylation of amides and related compounds. mit.edu While classic conditions were often harsh, modern protocols using ligands like N,N'-dimethylethylenediamine allow for milder and more efficient couplings of aryl iodides with a variety of nitrogen nucleophiles. mit.eduorganic-chemistry.orgresearchgate.net These reactions are particularly useful for forming C-N bonds and can be more cost-effective than their palladium-catalyzed counterparts. researchgate.net Copper catalysis can also be applied to the formation of C-O and C-S bonds.

Participation in Cascade and Domino Reactions

The functional groups on this compound can participate in cascade or domino reactions, where a single synthetic operation generates several new bonds and rings. For example, an initial cross-coupling reaction at the iodo position could be followed by an intramolecular cyclization involving the amide nitrogen or the newly introduced functional group. A domino intermolecular Sonogashira coupling followed by an intramolecular cyclization is a known strategy for synthesizing substituted benzo[b]furans.

Role as a Precursor for Hypervalent Iodine Reagents (e.g., Benziodazolones)

Aryl iodides can be oxidized to form hypervalent iodine compounds, which are valuable reagents in organic synthesis due to their unique reactivity and low toxicity. organic-chemistry.orgumich.edunih.gov this compound could potentially be a precursor to cyclic hypervalent iodine reagents like benziodazolones. These reagents are known to participate in various transformations, including oxidations and group-transfer reactions. umich.edu The synthesis of such reagents typically involves the oxidation of the aryl iodide in the presence of appropriate ligands. nih.gov

Electrophilic and Nucleophilic Substitution Reactions on the Benzamide Core

The aromatic ring of this compound is subject to electrophilic aromatic substitution. The directing effects of the substituents (the amide and methyl groups are generally ortho, para-directing, while the iodo group is deactivating but ortho, para-directing) will influence the position of incoming electrophiles. However, the steric hindrance from the existing groups would also play a significant role in determining the regioselectivity of such reactions.

Nucleophilic aromatic substitution is less common for this type of compound unless there is strong activation from an electron-withdrawing group or the reaction proceeds via a benzyne (B1209423) intermediate. The iodine atom can act as a leaving group in some nucleophilic substitution reactions. smolecule.com

Derivatization Reactions at the Amide Nitrogen

The amide nitrogen in this compound possesses a hydrogen atom that can be deprotonated by a strong base. The resulting amidate can then react with various electrophiles. This allows for further functionalization at the nitrogen atom, such as alkylation or acylation, leading to the formation of tertiary amides.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N-ethyl-3-iodo-4-methylbenzamide, and how can reaction conditions be optimized?

  • Answer : The synthesis typically involves coupling 3-iodo-4-methylbenzoic acid derivatives with ethylamine under amide-forming conditions. Key steps include activating the carboxylic acid (e.g., using thionyl chloride or carbodiimide reagents) and controlling stoichiometry to minimize side products. Reaction optimization may require adjusting catalysts (e.g., HOBt/DMAP for efficiency) and solvents (e.g., DMF or dichloromethane) to improve yields. Temperature control (0–25°C) during coupling is critical to prevent decomposition of the iodinated aromatic ring .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • Answer :

  • NMR : 1^1H and 13^13C NMR are essential for confirming the ethyl group (-CH2_2CH3_3) and iodinated/methyl-substituted aromatic positions. The ethyl group’s triplet (δ ~1.2 ppm) and quartet (δ ~3.4 ppm) in 1^1H NMR are diagnostic .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]+^+ at m/z 337.15 (C14_{14}H12_{12}INO) and fragments indicative of the benzamide backbone .
  • X-ray Crystallography : Single-crystal analysis resolves stereoelectronic effects of the iodine atom and validates bond angles/lengths, using software like ORTEP-III for visualization .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound, and what parameters are critical for SAR studies?

  • Answer : Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO/LUMO energies) influenced by the iodine atom’s electronegativity. Molecular docking studies (using AutoDock Vina) evaluate binding affinities to target enzymes/receptors. Key SAR parameters include:

  • Lipophilicity : The iodine atom enhances membrane permeability (logP ~3.5), critical for blood-brain barrier penetration.
  • Steric Effects : The ethyl group’s orientation may hinder interactions with hydrophobic binding pockets .

Q. What strategies resolve contradictions between experimental and computational data in structural analysis?

  • Answer : Discrepancies (e.g., NMR chemical shifts vs. DFT-predicted values) require cross-validation:

Dynamic NMR : Assess rotational barriers of the ethyl group to explain unexpected splitting patterns.

Crystallographic Refinement : Compare X-ray-derived torsion angles with computational geometries to identify conformational biases .

Solvent Modeling : Include explicit solvent molecules in simulations to account for solvent-induced shifts in 1^1H NMR .

Q. What challenges arise in assessing metabolic stability, and how can in vitro assays be designed?

  • Answer : The iodine atom may reduce metabolic degradation via cytochrome P450 enzymes, but the ethyl group could undergo oxidation. Assay design considerations:

  • Microsomal Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS.
  • Metabolite Identification : Use tandem MS to detect iodinated metabolites, which may retain bioactivity .

Methodological Notes for Data Analysis

  • Contradiction Management : Compare synthetic yields under varying conditions (e.g., DMF vs. THF) to identify optimal solvents. Tabulate results as:

    SolventCatalystYield (%)Purity (HPLC)
    DMFHOBt/DMAP7898.5
    DCMEDC/HCl6597.2
  • Data Sources : Prioritize peer-reviewed journals and PubChem for spectral/toxicological data, avoiding non-academic platforms like BenchChem .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.